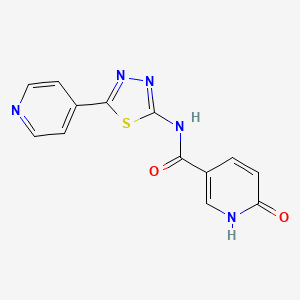![molecular formula C14H11ClO B14020622 2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)
2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of a chloro group at the 2’ position, a methyl group at the 2 position, and a formyl group at the 4 position on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the process .
Types of Reactions:
Oxidation: The formyl group in 2’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2’-Chloro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2’-Chloro-2-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde largely depends on its functional groups. The formyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The chloro group can undergo substitution reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved would vary based on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
2-Chloro-1,1’-biphenyl: Lacks the formyl and methyl groups, making it less reactive in certain types of chemical reactions.
2-Methyl-1,1’-biphenyl: Lacks the chloro and formyl groups, limiting its use in substitution reactions.
4-Formylbiphenyl: Lacks the chloro and methyl groups, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C14H11ClO |
|---|---|
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H11ClO/c1-10-8-11(9-16)6-7-12(10)13-4-2-3-5-14(13)15/h2-9H,1H3 |
Clé InChI |
BDUYEJYHUIOWPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


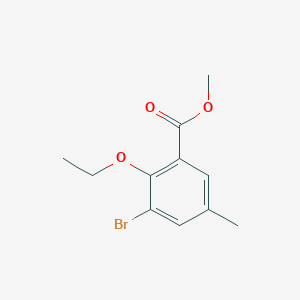
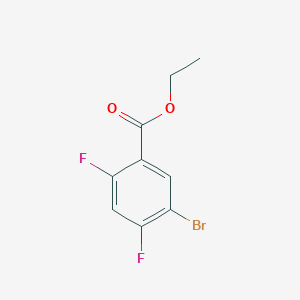

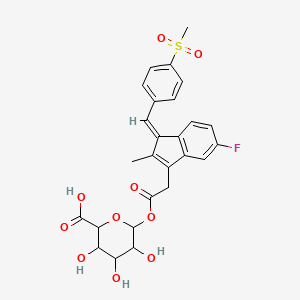
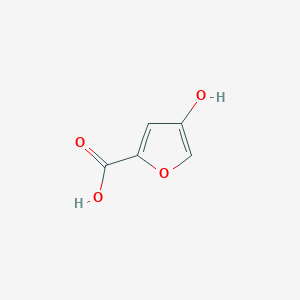
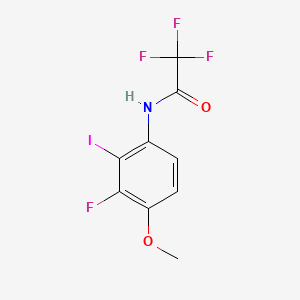
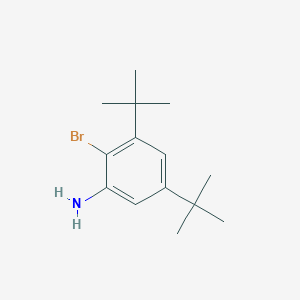
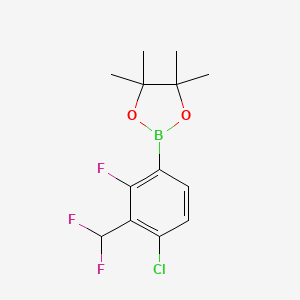
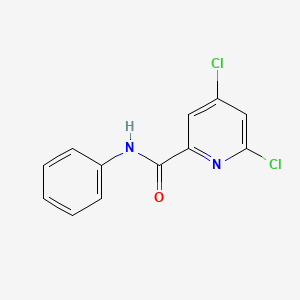
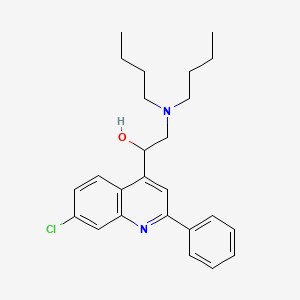
![N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide](/img/structure/B14020606.png)
